

A Comparative Analysis of Fmoc-NH-PEG10-acid Purity from Leading Commercial Suppliers

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Compound of Interest		
Compound Name:	Fmoc-NH-PEG10-acid	
Cat. No.:	B1459011	Get Quote

For researchers, scientists, and professionals in drug development, the purity of reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. **Fmoc-NH-PEG10-acid** is a commonly used bifunctional linker in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs). Its purity is paramount to ensure reaction efficiency, reproducibility, and the integrity of the final conjugate. This guide provides a comparative assessment of the purity of **Fmoc-NH-PEG10-acid** from various commercial suppliers, supported by detailed experimental protocols for purity determination.

Supplier Purity Comparison

The following table summarizes the stated purity of **Fmoc-NH-PEG10-acid** from a selection of commercial suppliers. It is important to note that these values are as advertised by the suppliers and independent verification is always recommended.



Supplier	Stated Purity (%)	Analytical Data Provided
BroadPharm	98%[1]	NMR, SDS[1]
MedChemExpress	96.55%[2]	COA, HNMR, RP-HPLC, LCMS[2]
Chem-Impex	≥ 97%[3][4]	Product Specification Sheet
BLDpharm	97%[5]	NMR, HPLC, Water Content
Sigma-Aldrich	96%[6]	Certificate of Analysis
Biopharma PEG	≥ 95%[7]	-

Experimental Protocols for Purity Assessment

To independently verify the purity of **Fmoc-NH-PEG10-acid**, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is used to determine the percentage of the main component and detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of structurally related impurities. Mass Spectrometry (MS) verifies the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC)

This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water
 - B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient:



o 0-5 min: 30% B

5-25 min: 30% to 90% B

25-30 min: 90% B

30.1-35 min: 30% B

• Flow Rate: 1.0 mL/min

• Detection: UV at 265 nm (for the Fmoc group).

- Sample Preparation: Dissolve 1 mg of Fmoc-NH-PEG10-acid in 1 mL of a 50:50 mixture of Mobile Phase A and B.
- Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the molecule.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
- Data Acquisition: Acquire a standard ¹H NMR spectrum.
- Analysis: The proton signals corresponding to the Fmoc group, the PEG linker, and the terminal acid should be present with the correct integration values. The absence of significant unidentifiable peaks indicates high purity.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound.

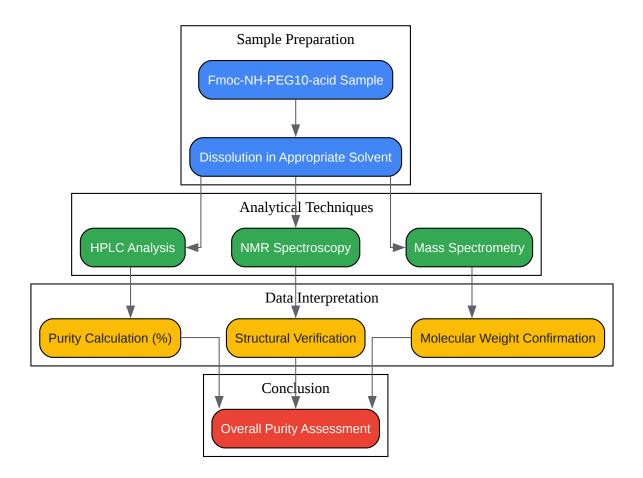
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).



- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol.
- Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of Fmoc-NH-PEG10-acid (C₃₈H₅₇NO₁₄, MW: 751.86 g/mol), typically as [M+H]⁺, [M+Na]⁺, or other adducts.

Visualizing the Workflow and Impact of Purity

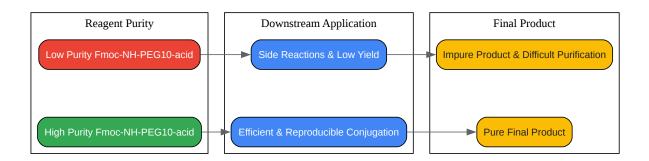
To better illustrate the process of purity assessment and its importance, the following diagrams are provided.



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Experimental workflow for purity assessment.



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Impact of reagent purity on downstream applications.

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